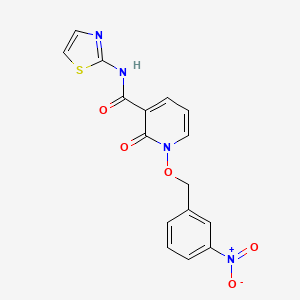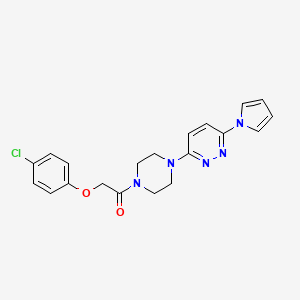![molecular formula C17H20N2O4S B2880994 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 328028-84-8](/img/structure/B2880994.png)
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde is a synthetic organic compound with a complex structure incorporating a pyrrole core, a sulfonyl group, and a morpholine ring. These functionalities grant it diverse chemical and biological properties, making it an intriguing subject for various scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde typically involves a multi-step process:
Formation of the Pyrrole Core: Starting with a 1,4-dicarbonyl compound, the pyrrole ring is constructed via Paal-Knorr synthesis.
Introduction of the Phenyl Group: Through electrophilic aromatic substitution, a phenyl ring is attached to the pyrrole core.
Sulfonation and Morpholine Addition: The phenyl ring is sulfonated and subsequently reacted with morpholine to introduce the sulfonyl-morpholine moiety.
Aldehyde Formation: The pyrrole is then oxidized under controlled conditions to form the aldehyde group.
Industrial Production Methods: In industrial settings, the production may be optimized through:
Catalyst Utilization: Employing catalysts to increase reaction efficiency and yield.
Continuous Flow Reactors: To ensure uniform reaction conditions and scalability.
Solvent Recovery Systems: For sustainability and cost efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using reagents like potassium permanganate.
Reduction: The aldehyde can be reduced to alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.
Major Products:
Carboxylic acids: from oxidation.
Alcohols: from reduction.
Substituted sulfonyl derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving sulfonyl and morpholine-containing compounds.
Industry: Used in the manufacture of advanced materials with specific chemical properties such as resistance to oxidation and thermal stability.
Mécanisme D'action
The compound interacts primarily through its aldehyde, sulfonyl, and morpholine groups, participating in hydrogen bonding, nucleophilic attacks, and electrostatic interactions. These features allow it to modulate biochemical pathways, particularly those involving enzyme-substrate interactions.
Comparaison Avec Des Composés Similaires
3-(Morpholine-4-sulfonyl)-aniline: Lacks the aldehyde group, reducing its reactivity.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the morpholine-sulfonyl functionality, limiting its applications in biochemical research.
Compared to these, the specified compound's versatility and reactivity are higher, making it uniquely valuable in various scientific fields.
There you have it—a thorough breakdown of 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde. Anything catch your eye?
Propriétés
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOKYXRNWLZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)


![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)


![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)


![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2880929.png)



